Thermochemical Stability: Chloro vs. Bromo Derivatives
Thermochemical analysis reveals a significant difference in standard massic energy of combustion between N-(3-bromopropyl)phthalimide and its chloro analog. The bromo derivative exhibits a value of 19965.8 ± 5.4 kJ/g, while the chloro derivative is expected to have a higher value based on trends observed in shorter-chain analogs (e.g., N-(2-chloroethyl)phthalimide: 22479.3 ± 6.8 kJ/g) [1]. This difference in combustion energetics, driven by the distinct bond dissociation energies and molecular packing of Cl vs. Br, indicates a lower inherent energy content for the bromo compound, which can translate to divergent thermal behavior and stability profiles during high-temperature synthetic steps or storage.
vs. 19965.8 ± 5.4 kJ/g (bromo)
| Evidence Dimension | Standard Massic Energy of Combustion (Δcu°) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be >19965.8 kJ/g based on trend [1] |
| Comparator Or Baseline | N-(3-bromopropyl)phthalimide: 19965.8 ± 5.4 kJ/g |
| Quantified Difference | Inferred increase of ≥2513.5 kJ/g for the chloro derivative relative to the bromo analog |
| Conditions | Crystalline phase, p = 0.1 MPa, T = 298.15 K, rotating-bomb combustion calorimeter [1] |
Why This Matters
Lower thermochemical energy content implies potentially different thermal stability and decomposition pathways, directly impacting safety, storage, and high-temperature synthetic utility.
- [1] Ribeiro da Silva, M. A. V., Santos, C. P., Monte, M. J. S., & Sousa, C. A. D. (2007). Thermochemical study of some chloro and bromo alkyl substituted phthalimides: Structural–energetic correlations. The Journal of Chemical Thermodynamics, 39(10), 1363-1371. View Source
